molecular formula C20H19N3O5S B2745505 methyl 5-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate CAS No. 888441-41-6

methyl 5-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate

Cat. No. B2745505
CAS RN: 888441-41-6
M. Wt: 413.45
InChI Key: YDZNDWYSNJDABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound contains several interesting functional groups, including a pyrimidoindole group, a methoxyethyl group, a sulfanylmethyl group, and a furan-2-carboxylate group . These groups are common in many biologically active compounds and drugs .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The pyrimidoindole group, for example, is a bicyclic structure containing a six-membered pyrimidine ring fused to a five-membered indole ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing these functional groups are often involved in a variety of chemical reactions. For example, indoles can undergo electrophilic substitution reactions .

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound's unique structure lends itself to various synthetic pathways and reactions. For instance, intramolecular cyclization techniques, such as those described by Remizov et al. (2019), showcase the compound's reactivity, where bases catalyze the formation of complex cyclic structures through intramolecular reactions, demonstrating its potential in synthesizing novel organic frameworks (Yu. O. Remizov, L. M. Pevzner, M. Petrov, 2019). This reactivity is crucial for developing new materials and drugs, indicating a broad range of applications in chemical synthesis.

Biological Activity and Drug Development

The study of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives by Phutdhawong et al. (2019) reveals significant biological activities, including cytotoxic effects against cancer cell lines and antimicrobial properties (Weerachai Phutdhawong, Siwaporn Inpang, T. Taechowisan, Waya S. Phutdhawong, 2019). This suggests that derivatives of the subject compound may serve as starting points for the development of new therapeutic agents, highlighting its significance in drug discovery and pharmacology.

Antibacterial Properties

Verbitskiy et al. (2021) developed a method for synthesizing 5-arylamino-substituted 4-(5-aryloxy-furan-2-yl)pyrimidines, demonstrating high antibacterial activity against gonococcal infections (E. Verbitskiy, S. A. Baskakova, G. Rusinov, V. Charushin, 2021). The presence of methyl and methoxy groups in these compounds is pivotal for their activity, emphasizing the importance of the subject compound in developing new antibacterial agents.

Antiprotozoal Activity

Research by Ismail et al. (2004) on novel dicationic imidazo[1,2-a]pyridines, including derivatives similar to the compound , shows strong DNA affinities and significant in vitro and in vivo activity against protozoal infections (M. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004). This highlights the compound's potential application in treating diseases caused by protozoal pathogens, contributing to the field of infectious disease research.

Materials Science and Polymer Chemistry

The compound's structure is conducive to forming polymers and materials with unique properties. For example, Jiang et al. (2014) discuss the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block, indicating the compound's utility in developing renewable materials (Yi Jiang, A. Woortman, G. A. V. Alberda van Ekenstein, D. Petrović, K. Loos, 2014). This research points towards its application in creating environmentally friendly and sustainable materials.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many indole derivatives have biological activity and are used in the treatment of various diseases .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential biological activity. Given the wide range of activities exhibited by indole derivatives , this could be a fruitful area of research.

properties

IUPAC Name

methyl 5-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-26-10-9-23-18(24)17-16(13-5-3-4-6-14(13)21-17)22-20(23)29-11-12-7-8-15(28-12)19(25)27-2/h3-8,21H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZNDWYSNJDABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.